molecular formula C17H23N5O B11241612 4-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine

4-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}morpholine

Cat. No.: B11241612
M. Wt: 313.4 g/mol
InChI Key: SMJSMVMWCWGMSZ-UHFFFAOYSA-N
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Description

4-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE is a complex organic compound characterized by a morpholine ring attached to a cyclopentyl group, which is further connected to a tetrazole ring substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting 3-methylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring.

    Cyclopentylation: The tetrazole derivative is then reacted with cyclopentyl bromide in the presence of a base such as potassium carbonate to introduce the cyclopentyl group.

    Morpholine Attachment: Finally, the cyclopentyl-tetrazole intermediate is reacted with morpholine under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride can be employed under basic conditions.

Major Products

    Oxidation: Products include 3-methylbenzoic acid or 3-methylbenzaldehyde.

    Reduction: Products include amine derivatives of the tetrazole ring.

    Substitution: Products vary depending on the nucleophile used, but can include various substituted morpholine derivatives.

Scientific Research Applications

4-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or microbial cell walls.

    Pathways Involved: It may inhibit key enzymes, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole share the tetrazole ring structure.

    Morpholine Derivatives: Compounds such as 4-(4-chlorophenyl)morpholine share the morpholine ring structure.

Uniqueness

4-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}MORPHOLINE is unique due to the combination of its structural components, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

IUPAC Name

4-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]morpholine

InChI

InChI=1S/C17H23N5O/c1-14-5-4-6-15(13-14)22-16(18-19-20-22)17(7-2-3-8-17)21-9-11-23-12-10-21/h4-6,13H,2-3,7-12H2,1H3

InChI Key

SMJSMVMWCWGMSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)N4CCOCC4

Origin of Product

United States

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